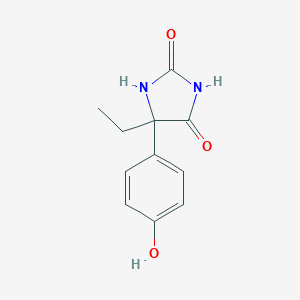

5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione

説明

5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.23 g/mol . This compound is known for its unique structure, which includes an imidazolidine ring substituted with an ethyl group and a hydroxyphenyl group. It is often used in various scientific research applications due to its interesting chemical properties.

準備方法

The synthesis of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with 4-hydroxybenzaldehyde in the presence of an appropriate catalyst . The reaction conditions usually include a solvent such as ethanol or methanol and a temperature range of 60-80°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

科学的研究の応用

Chemical Applications

Organic Synthesis:

5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions enables the preparation of more complex molecules. The compound can be synthesized through the reaction of imidazolidine-2,4-dione with 4-hydroxybenzaldehyde in the presence of a catalyst, facilitating the development of derivatives with tailored properties.

Chemical Reactions:

The compound exhibits several notable chemical reactions:

- Oxidation: It can be oxidized to form quinones using agents like potassium permanganate.

- Reduction: Reduction reactions with sodium borohydride yield alcohol derivatives.

- Substitution: The hydroxy group can engage in substitution reactions with electrophiles, leading to halogenated or alkylated derivatives.

Biological Applications

Antimicrobial Properties:

Research indicates that this compound possesses significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent.

Antioxidant Activity:

The compound exhibits antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals positions it as a candidate for further research in health applications.

Therapeutic Potential:

Ongoing research is exploring its therapeutic applications in drug development for various diseases. The interaction of the hydroxyphenyl group with biological targets may influence enzyme activity and receptor modulation .

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for developing materials with specific functionalities.

Case Studies

-

Antimicrobial Efficacy Study:

A study published in a peer-reviewed journal demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent against bacterial infections. -

Antioxidant Activity Assessment:

Another research effort evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The findings revealed that it effectively reduced oxidative stress markers in cellular models, supporting further exploration for its use in preventing oxidative damage-related diseases. -

Drug Development Insights:

Preliminary studies have indicated that derivatives of this compound could serve as lead compounds in the development of new pharmaceuticals targeting specific pathways involved in cancer progression.

作用機序

The mechanism of action of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The imidazolidine ring may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

類似化合物との比較

5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione: This compound has a methoxy group instead of a hydroxy group, which can affect its chemical reactivity and biological activity.

5-Ethyl-5-(4-chlorophenyl)imidazolidine-2,4-dione: The presence of a chlorine atom can enhance the compound’s stability and alter its interaction with biological targets.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.

生物活性

5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione, a compound with the molecular formula C11H12N2O3 and a molecular weight of 220.23 g/mol, has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Overview of Biological Activities

The compound is primarily studied for its antimicrobial and antioxidant properties. Research indicates that it may serve as a promising candidate for therapeutic applications in various diseases, particularly those involving oxidative stress and microbial infections .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, it has been tested against Mycobacterium tuberculosis and shown to inhibit its growth effectively. In a screening assay, compounds exhibiting over 90% inhibition were classified as active, highlighting the potential of this compound in developing new anti-tuberculosis agents .

Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress markers. This property is crucial in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various chronic diseases.

The biological activity of this compound is believed to stem from its structural features that allow it to interact with biological macromolecules. The hydroxyphenyl group can form hydrogen bonds with target proteins or nucleic acids, modulating their activity. The imidazolidine ring may also engage with enzymes and receptors, influencing metabolic pathways associated with disease processes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione | Methoxy group instead of hydroxy | Altered reactivity; potential for different biological effects |

| 5-Ethyl-5-(4-chlorophenyl)imidazolidine-2,4-dione | Chlorine atom substitution | Enhanced stability; varied interaction profiles |

These comparisons illustrate how slight modifications in chemical structure can lead to significant differences in biological activity.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Screening : A study highlighted that out of 25 tested compounds against Mycobacterium tuberculosis, several derivatives of imidazolidines showed over 90% inhibition rates. This positions this compound as a potential lead compound for further development .

- Antioxidant Activity Assessment : In experiments assessing oxidative stress markers in cell cultures, this compound demonstrated a notable reduction in malondialdehyde levels (a marker of lipid peroxidation), underscoring its antioxidant capabilities.

- Mechanistic Studies : Molecular docking studies have suggested that the compound interacts favorably with specific enzyme targets involved in oxidative stress pathways. This interaction may explain its dual role as an antioxidant and antimicrobial agent .

特性

IUPAC Name |

5-ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-11(9(15)12-10(16)13-11)7-3-5-8(14)6-4-7/h3-6,14H,2H2,1H3,(H2,12,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFIVJCLUUNXKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977408 | |

| Record name | 4-Ethyl-4-(4-hydroxyphenyl)-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61837-66-9, 6943-31-3 | |

| Record name | 4-Hydroxynirvanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061837669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC52922 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-4-(4-hydroxyphenyl)-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。